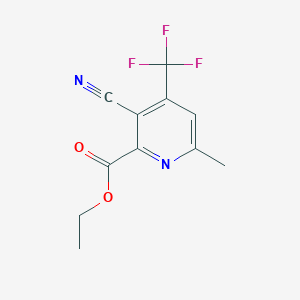
Pentafluorophenyl 4-phenylbenzene-1-sulfonate
Descripción general
Descripción
Pentafluorophenyl 4-phenylbenzene-1-sulfonate is a chemical compound with the molecular formula C18H9F5O3S and a molecular weight of 400.32 g/mol . It is known for its unique structure, which includes a pentafluorophenyl group and a phenylbenzene sulfonate group. This compound is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
The synthesis of Pentafluorophenyl 4-phenylbenzene-1-sulfonate typically involves the reaction of pentafluorophenol with 4-phenylbenzene-1-sulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
Pentafluorophenyl 4-phenylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonate esters or amides.
Elimination-Addition Reactions: It can undergo elimination-addition pathways, especially in the presence of strong bases.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s sulfonate group can be involved in redox processes under certain conditions.
Common reagents used in these reactions include bases like sodium hydride, potassium carbonate, and nucleophiles such as primary and secondary amines . The major products formed depend on the nucleophile used, resulting in various sulfonate esters or amides.
Aplicaciones Científicas De Investigación
Pentafluorophenyl 4-phenylbenzene-1-sulfonate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Pentafluorophenyl 4-phenylbenzene-1-sulfonate exerts its effects involves the reactivity of the sulfonate group. The pentafluorophenyl group enhances the electrophilicity of the sulfonate, making it more reactive towards nucleophiles . This increased reactivity allows for efficient formation of sulfonate esters and amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Pentafluorophenyl 4-phenylbenzene-1-sulfonate can be compared with other sulfonate esters, such as:
Methyl 4-phenylbenzene-1-sulfonate: This compound has a methyl group instead of a pentafluorophenyl group, making it less reactive towards nucleophiles.
Ethyl 4-phenylbenzene-1-sulfonate: Similar to the methyl derivative, this compound has an ethyl group, resulting in lower reactivity compared to the pentafluorophenyl derivative.
Phenyl 4-phenylbenzene-1-sulfonate: This compound has a phenyl group, which also results in lower reactivity compared to the pentafluorophenyl derivative.
The uniqueness of this compound lies in its enhanced reactivity due to the presence of the pentafluorophenyl group, making it a valuable reagent in various chemical and biological applications .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-phenylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F5O3S/c19-13-14(20)16(22)18(17(23)15(13)21)26-27(24,25)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFIMSUQBQLBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1404630.png)

![1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1404633.png)

![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one](/img/structure/B1404639.png)


